

# Tapinarof-d5 CAS number and molecular weight

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## Compound of Interest

Compound Name: Tapinarof-d5

Cat. No.: B15604693

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## In-Depth Technical Guide: Tapinarof-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tapinarof-d5**, a deuterated analog of the novel aryl hydrocarbon receptor (AhR) agonist, tapinarof. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for professionals in drug development and dermatological research.

## Core Compound Data

**Tapinarof-d5** serves as a crucial internal standard for pharmacokinetic and metabolic studies of tapinarof, a first-in-class topical treatment for plaque psoriasis.[1] The deuteration provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the compound's chemical behavior.

Parameter	Value	Source(s)
CAS Number	2748997-80-8	[2][3][4][5]
Molecular Formula	C <sub>17</sub> H <sub>13</sub> D <sub>5</sub> O <sub>2</sub>	[2][5][6][7]
Molecular Weight	259.36 g/mol	[3][4][5][6]

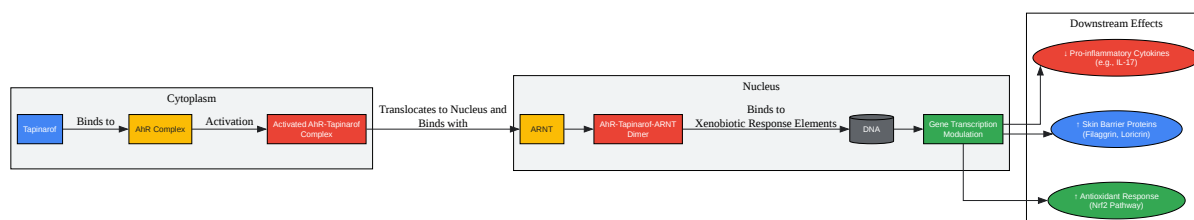
## Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

Tapinarof's therapeutic effects are mediated through its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin and immune cells.<sup>[2][3][6][8]</sup> The activation of AhR by tapinarof initiates a cascade of downstream signaling events that collectively contribute to the resolution of psoriatic lesions.

The key signaling pathways influenced by tapinarof's activation of AhR include:

- **Downregulation of Pro-inflammatory Cytokines:** Upon binding to tapinarof, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, leading to the suppression of pro-inflammatory cytokine expression, most notably Interleukin-17 (IL-17A and IL-17F).<sup>[3][4][6]</sup> This reduction in IL-17 is a cornerstone of its anti-inflammatory effect in psoriasis.
- **Enhancement of Skin Barrier Function:** Tapinarof-mediated AhR activation upregulates the expression of essential skin barrier proteins, including filaggrin and loricrin.<sup>[3][4]</sup> This helps to restore the integrity of the epidermal barrier, which is often compromised in psoriatic skin.
- **Induction of Antioxidant Response:** The binding of tapinarof to AhR also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.<sup>[3][4]</sup> This leads to the production of antioxidant enzymes, which help to mitigate the oxidative stress that is characteristic of psoriatic inflammation.

## Signaling Pathway Diagram



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Tapinarof's Mechanism of Action via AhR Signaling.

## Experimental Protocols: Phase 3 Clinical Trials for Plaque Psoriasis

The efficacy and safety of tapinarof cream have been rigorously evaluated in large-scale, randomized, double-blind, vehicle-controlled Phase 3 clinical trials, such as the PSOARING 1 and PSOARING 2 studies.[5][9][10] These trials provide a robust framework for understanding the clinical investigation of this novel topical agent.

## Key Methodologies

### 1. Study Design:

- Phase: 3
- Design: Randomized, double-blind, vehicle-controlled, parallel-group.[9]

- Patient Population: Adults (18-75 years) with a diagnosis of mild-to-severe plaque psoriasis. [\[5\]](#)[\[9\]](#)[\[11\]](#)
- Inclusion Criteria: Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe) and body surface area (BSA) involvement typically between 3% and 20%. [\[5\]](#)[\[11\]](#)
- Treatment Arms: Patients are typically randomized in a 2:1 ratio to receive either tapinarof 1% cream or a vehicle cream, applied once daily for a duration of 12 weeks. [\[5\]](#)[\[9\]](#)

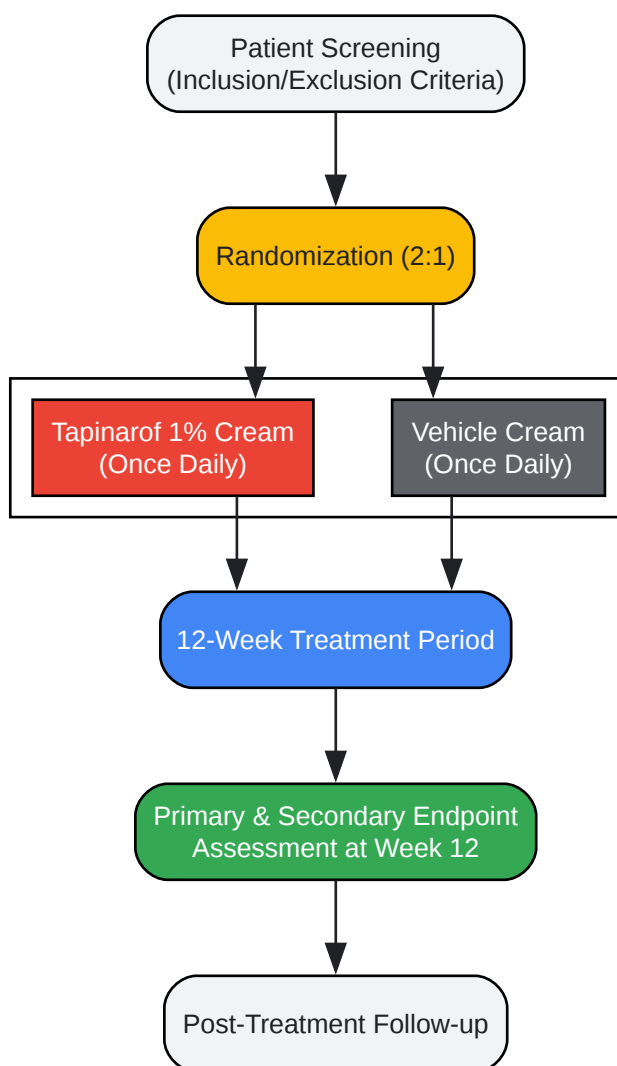
## 2. Efficacy Endpoints:

- Primary Endpoint: The primary measure of success is the proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from their baseline PGA score at week 12. [\[5\]](#)[\[11\]](#)
- Secondary Endpoints: These often include the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI) score (PASI75 and PASI90, respectively) at week 12. [\[5\]](#)

## 3. Safety and Tolerability Assessments:

- Adverse events (AEs) are meticulously recorded throughout the trial. Common AEs associated with tapinarof include folliculitis, contact dermatitis, and headache. [\[5\]](#)
- Local tolerability is assessed at the application sites.

## Experimental Workflow Diagram



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Workflow of a Phase 3 Clinical Trial for Tapinarof.

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